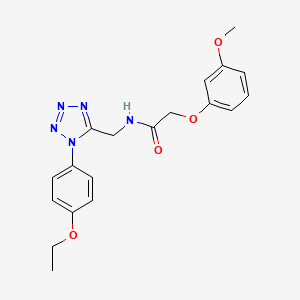

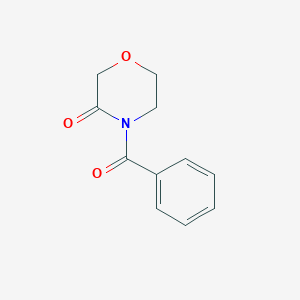

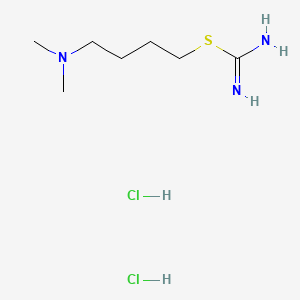

![molecular formula C18H17FN4O2S B2855982 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391898-66-1](/img/structure/B2855982.png)

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzene ring with a halogen atom at the 2-position . More detailed structural information may be available in the referenced sources .Scientific Research Applications

Synthesis and Structural Analysis

An efficient approach for the regioselective synthesis of heterocyclic amides involving 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide derivatives was developed through a catalyst- and solvent-free microwave-assisted Fries rearrangement. This method facilitates the synthesis of complex structures under environmentally friendly conditions and offers insight into the potential of such compounds in medicinal chemistry and material science. The structural and theoretical studies, including density functional theory (DFT) calculations and crystallographic analysis, provide a foundational understanding of the intermolecular interactions and energy frameworks of these compounds (Moreno-Fuquen et al., 2019).

Neuroimaging and Neuroreceptor Mapping

2-Fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide derivatives have been utilized as selective molecular imaging probes for serotonin 1A (5-HT1A) receptors in the brain. These probes, combined with positron emission tomography (PET), facilitate the quantification of 5-HT1A receptor densities, offering insights into neurological disorders such as Alzheimer's disease. The ability to visualize and quantify receptor sites in the living brain enhances our understanding of disease mechanisms and the impact of therapeutic interventions (Kepe et al., 2006).

Antimicrobial and Antifungal Activity

The incorporation of fluorine atoms into benzamide derivatives, including 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide, has been shown to significantly enhance their antimicrobial and antifungal properties. These compounds demonstrate high activity against fungi and Gram-positive microorganisms, with some derivatives also showing activity against Gram-negative strains. The exploration of structure-activity relationships within these compounds could lead to the development of new antimicrobial agents with broad-spectrum efficacy (Carmellino et al., 1994).

Fluorescent Probes for Bioimaging

Fluorinated benzamide derivatives, including 2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide, have potential applications as fluorescent probes for bioimaging. These compounds can be designed to exhibit high sensitivity to pH changes and selectivity towards specific metal cations, making them suitable for monitoring biological processes and metal ion detection in living cells. The development of such fluorescent probes contributes to advanced imaging techniques, enhancing the study of cellular mechanisms and disease diagnostics (Tanaka et al., 2001).

Safety and Hazards

properties

IUPAC Name |

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-25-15-10-6-5-9-14(15)23-16(21-22-18(23)26-2)11-20-17(24)12-7-3-4-8-13(12)19/h3-10H,11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNFKQTRDOLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

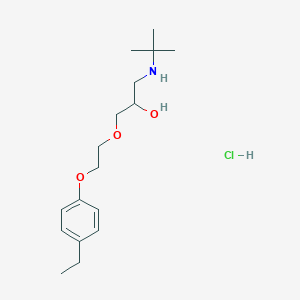

![N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2855902.png)

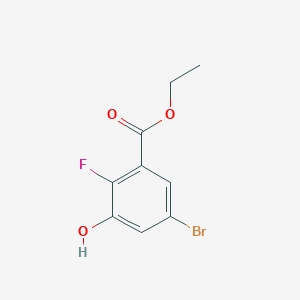

![2-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2855908.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

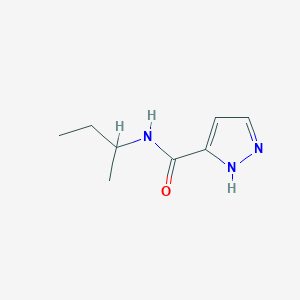

![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)